1-[(3-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine
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Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxyphenylmethyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the use of a palladium-catalyzed cyclization reaction, which provides a modular approach to synthesizing highly substituted piperazines . The reaction conditions often include the use of palladium catalysts, such as Pd(DMSO)2(TFA)2, under aerobic oxidative cyclization of alkenes .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of visible-light-promoted decarboxylative annulation protocols has also been explored for the efficient synthesis of arylpiperazines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways related to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CHLOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(3-BROMOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
- 1-(3-IODOBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE
Uniqueness
1-(3-FLUOROBENZENESULFONYL)-4-[(2-METHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C18H21FN2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-18-8-3-2-5-15(18)14-20-9-11-21(12-10-20)25(22,23)17-7-4-6-16(19)13-17/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
JLVJOHGDXBCAKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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